molecular formula C24H24N4O3S B14961843 2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14961843
M. Wt: 448.5 g/mol
InChI Key: UHYVJXSFCNTXSO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. The key intermediate, 3-benzyl-2-hydrazinoquinoxaline, is synthesized first. This intermediate is then reacted with various reagents under specific conditions to form the final compound . Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in cancer cells or microbes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and triazinoquinoxalines. These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of 2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substituents, which contribute to its distinct biological activities .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-benzylsulfanyl-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3S/c1-30-16-11-12-20(31-2)17(13-16)22-21-18(9-6-10-19(21)29)25-23-26-24(27-28(22)23)32-14-15-7-4-3-5-8-15/h3-5,7-8,11-13,22H,6,9-10,14H2,1-2H3,(H,25,26,27)

InChI Key

UHYVJXSFCNTXSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5

Origin of Product

United States

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